![molecular formula C22H22N2O5 B2894281 Butyl 4-[[(Z)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]benzoate CAS No. 380424-75-9](/img/structure/B2894281.png)
Butyl 4-[[(Z)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]benzoate
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Description
Butyl 4-[[(Z)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]benzoate is a hybrid compound synthesized through a linker mode approach under reflux conditions. It combines elements of chalcone and salicylic acid derivatives. Chalcones are natural products found in various plant species, known for their broad spectrum of biological activities. Salicylic acid derivatives have also demonstrated potent cytotoxic activity against cancer cell lines, including MCF-7 .
Synthesis Analysis
The synthesis of this compound involves the reaction of appropriate precursors, resulting in the formation of the title compound. Spectroscopic techniques (UV-Vis, FT-IR, HRMS, 1D, and 2D NMR) were employed to confirm its structure .
Molecular Structure Analysis
The molecular formula of Butyl 4-[[(Z)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]benzoate is C15H17NO4 . It exhibits a double bond stereo configuration. The compound’s structure includes a butyl ester group linked to a chalcone-salicylate hybrid moiety .
Mechanism of Action
properties
IUPAC Name |
butyl 4-[[(Z)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-3-4-11-29-22(27)16-6-8-18(9-7-16)24-21(26)17(14-23)12-15-5-10-19(25)20(13-15)28-2/h5-10,12-13,25H,3-4,11H2,1-2H3,(H,24,26)/b17-12- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIUUGRENDLKTL-ATVHPVEESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2)O)OC)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC(=C(C=C2)O)OC)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl 4-[2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamido]benzoate |
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